4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-one

Description

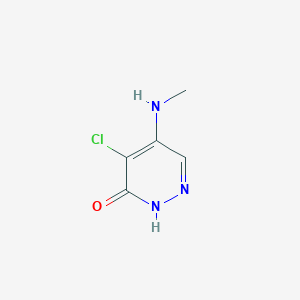

4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a partially saturated six-membered ring with a ketone group at position 2. Key substituents include a chlorine atom at position 4 and a methylamino (-NHCH₃) group at position 3. The dihydro structure (2,3-dihydro) confers rigidity to the ring, influencing its electronic and steric properties.

Properties

IUPAC Name |

5-chloro-4-(methylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-7-3-2-8-9-5(10)4(3)6/h2H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJLZXFFOZLZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)NN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanoic acid with methylamine, followed by cyclization to form the desired pyridazinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of temperature and pressure, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes such as cell division or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 2 Substitution Variations

4-Chloro-5-(methylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 37627-05-7)

- Structure : A 4-methylphenyl group at position 2 replaces the hydrogen in the parent compound.

- Molecular weight rises to 249.7 g/mol (vs. parent compound’s ~220 g/mol). This modification may improve binding to hydrophobic enzyme pockets .

4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one

Position 5 Functional Group Modifications

4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 41933-01-1)

- Structure: The methylamino group is replaced by a 1-methylhydrazino (-NH-NHCH₃) moiety.

- Impact: Hydrazine derivatives exhibit chelating properties and may form stable complexes with metal ions. Higher molecular weight (264.71 g/mol) and predicted boiling point (381.9°C) suggest reduced volatility compared to methylamino analogs .

4-Chloro-5-(dimethylamino)-2-phenyl-2H-pyridazin-3-one

- Structure: Dimethylamino (-N(CH₃)₂) at position 5.

- This modification could improve solubility in polar solvents .

4-Chloro-5-(cyclopropylmethoxy)-2,3-dihydropyridazin-3-one (CAS 52820-49-2)

- Structure: A cyclopropylmethoxy (-OCH₂C₃H₅) group replaces the methylamino group.

- Impact: The bulky cyclopropane ring introduces steric hindrance, possibly reducing enzymatic metabolism. The ether linkage may decrease basicity compared to amino substituents .

Hybrid Modifications

4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one (CAS 1152539-00-8)

- Structure : Methyl group at position 2 and a pyridinyloxy group at position 5.

- Impact: The pyridine ring enables π-π stacking interactions with biological targets, while the methyl group enhances steric stability.

2-(1H-1,3-Benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one (CAS 726152-52-9)

Research Implications

- Synthetic Accessibility : Derivatives like GFB-9289 () are synthesized via nucleophilic substitution, but yields vary (e.g., 10.4% for GFB-9289 vs. 37.79% for triazolo derivatives in ).

- Biological Activity : Pyridinyloxy and benzodiazolyl analogs show promise in targeting kinases and nucleic acids due to aromatic stacking .

Biological Activity

4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the dihydropyridazine class, characterized by a pyridazine ring with various substituents. Its structure can be represented as follows:

Key Features:

- Chloro group at the 4-position enhances lipophilicity.

- Methylamino group at the 5-position is crucial for biological interactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

Anticonvulsant Activity

In addition to its antitumor effects, the compound has shown potential anticonvulsant activity. In animal models, it was evaluated using the pentylenetetrazole (PTZ) seizure test, where it provided significant protection against induced seizures.

The SAR analysis suggests that modifications to the methylamino group may enhance anticonvulsant efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein levels, promoting apoptosis in tumor cells.

- Neurotransmitter Regulation : In anticonvulsant studies, it appears to modulate GABAergic transmission, enhancing inhibitory signals in the brain.

Case Studies and Research Findings

A comprehensive study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of several derivatives of this compound. The research found that:

- Derivatives with additional halogens at the aromatic ring showed enhanced activity against cancer cells.

- Compounds with larger alkyl groups at the nitrogen position exhibited improved anticonvulsant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.